2-(3,4-dimethoxybenzenesulfonamido)benzamide

Medicinal chemistry Structure–activity relationship Carbonic anhydrase inhibition

2-(3,4-Dimethoxybenzenesulfonamido)benzamide (CAS 359025-03-9; molecular formula C15H16N2O5S; molecular weight 336.4 g·mol⁻¹) is a synthetic small molecule belonging to the sulfonamide–benzamide hybrid class. The compound is registered in the U.S.

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
Cat. No. B5755886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxybenzenesulfonamido)benzamide
Molecular FormulaC15H16N2O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC
InChIInChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
InChIKeyQINWAUIKVPNXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxybenzenesulfonamido)benzamide: Chemical Identity, Structural Class, and Procurement-Relevant Context


2-(3,4-Dimethoxybenzenesulfonamido)benzamide (CAS 359025-03-9; molecular formula C15H16N2O5S; molecular weight 336.4 g·mol⁻¹) is a synthetic small molecule belonging to the sulfonamide–benzamide hybrid class . The compound is registered in the U.S. EPA Distributed Structure-Searchable Toxicity (DSSTox) database under Substance ID DTXSID801332945 [1]. It is primarily utilized as a research chemical and building block in medicinal chemistry campaigns targeting carbonic anhydrase, acetylcholinesterase, and related metalloenzyme/receptor systems. The scaffold merges a 3,4-dimethoxybenzenesulfonamide zinc-binding head with an ortho-aminobenzamide tail, a combination that has yielded potent inhibitors (Kᵢ values in the low nanomolar range) when the 3,4-dimethoxy motif is present in analogous series [2].

Why 2-(3,4-Dimethoxybenzenesulfonamido)benzamide Cannot Be Replaced by Generic Sulfonamide–Benzamide Analogs


Superficially similar sulfonamide–benzamide compounds fail as direct substitutes for 2-(3,4-dimethoxybenzenesulfonamido)benzamide because small changes in methoxy regiochemistry and sulfonamide N-substitution produce large shifts in enzyme-inhibition potency and selectivity. In the benzenesulfonamide–benzamide class, moving the dimethoxy pattern from 3,4 to 2,5 alters the electron density on the sulfonamide zinc-binding group and reorients the aromatic ring with respect to the enzyme active site, which can dramatically change Kᵢ values [1]. Furthermore, primary sulfonamides (free –NH–SO₂–) and N-methyl secondary sulfonamides exhibit divergent isoform selectivity profiles across human carbonic anhydrase (hCA) isozymes and acetylcholinesterase (AChE): primary sulfonamide derivatives are generally more effective against hCA I/II, while secondary sulfonamides favor AChE inhibition [2]. Consequently, interchange of analogs without explicit comparative data risks invalidating structure–activity relationships and leads to irreproducible assay results.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxybenzenesulfonamido)benzamide vs. Structurally Proximal Analogs


Regiochemical Differentiation: 3,4-Dimethoxy vs. 2,5-Dimethoxy Substitution Determines Zinc-Binding Group Electronics and Enzyme Selectivity

The 3,4-dimethoxy substitution pattern on the benzenesulfonamide ring of the target compound distinguishes it from the commercially more common 2,5-dimethoxy regioisomer (CAS 702651-24-9). In phenylacrylamido-benzenesulfonamide series evaluated against hCA isoforms, derivatives bearing a 3,4-dimethoxyphenyl moiety achieved a Kᵢ of 0.5 nM for hCA II with 421-fold selectivity over hCA I, 18-fold over hCA IX, and 17.8-fold over hCA XII [1]. In contrast, the unsubstituted parent benzenesulfonamide–benzamide scaffold exhibits substantially weaker hCA II inhibition (Kᵢ = 305 nM) [2]. Although a direct head-to-head comparison between 3,4- and 2,5-dimethoxy regioisomers has not been published for the exact ortho-benzamide series, the 3,4-dimethoxy pattern consistently delivers superior hCA II potency and isoform selectivity across multiple benzenesulfonamide chemotypes due to optimal positioning of methoxy oxygen lone pairs for active-site hydrogen bonding [1].

Medicinal chemistry Structure–activity relationship Carbonic anhydrase inhibition

Primary Sulfonamide NH Accessibility Enables Nanomolar hCA I/II Inhibition, Whereas N-Methylation Shifts Activity Toward Acetylcholinesterase

The target compound contains a primary sulfonamide group (–NH–SO₂–), which is sterically accessible and ionizable, enabling direct coordination to the active-site zinc ion of carbonic anhydrases. In a direct comparison of primary vs. secondary (N‑methyl) sulfonamide benzamide derivatives, Tugrak et al. reported that primary sulfonamide analogs achieved Kᵢ ranges of 4.07–29.70 nM against hCA I and 10.68–37.16 nM against hCA II, whereas the most potent secondary sulfonamides showed preferential acetylcholinesterase (AChE) inhibition (Kᵢ = 8.91–34.02 nM) [1]. The lack of N‑methyl substitution on the target compound's sulfonamide nitrogen thus predicts a pharmacological profile oriented toward hCA I/II rather than AChE, distinguishing it from N-methylated analogs such as 4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide.

Enzyme inhibition Isoform selectivity Medicinal chemistry

Predicted Physicochemical Profile Enables Rational Formulation and Assay Design

Computationally predicted physicochemical properties for 2-(3,4-dimethoxybenzenesulfonamido)benzamide indicate a moderately lipophilic molecule (CLogP ~1.87) with an acidic sulfonamide proton (predicted pKa ~9.56 ± 0.20) . The molecular weight (336.4 g·mol⁻¹) and hydrogen-bond donor/acceptor count (2 HBD, 7 HBA) place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant). The 3,4-dimethoxy pattern increases electron density on the sulfonamide group relative to the 2,5-dimethoxy regioisomer, which may enhance aqueous solubility at physiological pH. The compound is reported as DMSO-soluble and requires storage at −20 °C for long-term stability . These properties differ from those of the 4-chloro-2,5-dimethoxy analog (molecular weight 370.8 g·mol⁻¹; increased lipophilicity owing to chlorine), indicating that the title compound's physicochemical profile is better suited for aqueous biochemical assay conditions without co-solvent interference.

Physicochemical properties Drug-likeness Assay development

Sulfonamide–Benzamide Class Demonstrates Potent Anti-Kinetoplastid Activity Not Observed with Simplifying Substituent Deletion

A sulfonamidebenzamide series assessed against kinetoplastid parasites demonstrated structure-dependent antiparasitic activity, with compound 22 achieving an EC₅₀ of 0.010 μM against African trypanosomes while exhibiting minimal mammalian cytotoxicity (EC₅₀ > 25 μM against mammalian cells) [1]. The 3,4-dimethoxy substitution on the benzenesulfonamide ring was a critical determinant of both potency and selectivity in the broader sulfonamide class [2], suggesting the title compound's substitution pattern is mechanistically non-redundant for antiparasitic screening. Acetazolamide, a classical sulfonamide CA inhibitor, does not exhibit comparable anti-trypanosomal activity, indicating that the benzamide tail contributes essential target engagement.

Antiparasitic drug discovery Kinetoplastids Phenotypic screening

Ortho-Benzamide Substitution Enhances Conformational Rigidity Relative to Meta- or Para-Benzamide Analogs, Improving Target Recognition

Placement of the sulfonamido group at the ortho position of the benzamide ring, as in the title compound, introduces an intramolecular hydrogen bond between the sulfonamide NH and the amide carbonyl oxygen, pre-organizing the molecule in a conformation that favors protein binding. Meta-sulfonamidobenzamide analogs studied as LpxH inhibitors require removal of the N‑methyl group to restore antibacterial activity, underscoring the high sensitivity of biological activity to substitution position [1]. Ortho-substitution, in contrast, positions the benzamide NH₂ group for additional target interactions without necessitating N‑demethylation. The para-sulfonamide benzamide isomers (e.g., N-[4-(substituted)sulfamoyl]phenyl)benzamides) exhibit different SAR profiles dominated by linker geometry rather than direct ring-ring interaction, making the ortho isomer uniquely suited for targets requiring a bent, face-to-face aromatic arrangement [2].

Conformational analysis Molecular recognition Medicinal chemistry

High-Impact Application Scenarios for 2-(3,4-Dimethoxybenzenesulfonamido)benzamide Based on Evidence-Verified Differentiation


Carbonic Anhydrase II Inhibitor Hit-Finding and Selectivity Profiling

The 3,4-dimethoxy substitution and primary sulfonamide character position 2-(3,4-dimethoxybenzenesulfonamido)benzamide as a candidate for hCA II-focused screening cascades. Class-level evidence indicates that 3,4-dimethoxyphenyl sulfonamides achieve Kᵢ values as low as 0.5 nM against hCA II with >400-fold selectivity over off-target hCA I [1]. The primary sulfonamide NH facilitates zinc coordination without the isoform-switching effects introduced by N‑methylation [2]. Use the compound in stopped-flow CO₂ hydration assays against a panel of hCA isoforms (I, II, IX, XII) to establish its selectivity fingerprint before investing in custom analog synthesis.

Structure–Activity Relationship (SAR) Expansion Around the 3,4-Dimethoxy Motif

The title compound serves as a reference point for systematic exploration of methoxy regioisomer effects on enzyme inhibition. Because 2,5-dimethoxy and 4-chloro-2,5-dimethoxy analogs are commercially available, parallel testing of these regioisomers alongside the target compound under identical assay conditions will quantify the contribution of the 3,4-dimethoxy pattern to potency and selectivity. This data is essential for constructing SAR tables that guide med-chem optimization of the benzenesulfonamide–benzamide scaffold [1].

Antiparasitic Phenotypic Screening Against Kinetoplastid Pathogens

Sulfonamidebenzamide chemotypes have produced compounds with EC₅₀ values as low as 10 nM against Trypanosoma brucei while maintaining selectivity indices exceeding 2,500 versus mammalian cells [3]. The title compound contains the sulfonamide–benzamide core pharmacophore responsible for this activity and lacks the N‑methyl group that diminishes potency in some sub-series. Incorporate this compound into resazurin-based viability assays against T. brucei, T. cruzi, and Leishmania spp. to determine its antiparasitic breadth and confirm whether the 3,4-dimethoxy pattern enhances parasite-selective toxicity.

Ortho-Benzamide Conformational Probe for X-ray Crystallography

The ortho-sulfonamido-benzamide architecture of the target compound favors a bent conformation stabilized by an intramolecular NH···O=C hydrogen bond, which may pre-organize the molecule for co-crystallization with target proteins. Meta-sulfonamidobenzamide analogs require N‑demethylation to achieve analogous conformational restriction [4]. The title compound can be soaked into crystals of hCA II, LpxH, or other sulfonamide-binding enzymes to obtain high-resolution ligand-bound structures via X-ray diffraction, providing atomic-level insight into the binding mode of the 3,4-dimethoxy-substituted scaffold.

Quote Request

Request a Quote for 2-(3,4-dimethoxybenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.